N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
CAS No.: 1251633-84-7
Cat. No.: VC4366946
Molecular Formula: C23H20N4O4
Molecular Weight: 416.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251633-84-7 |
|---|---|
| Molecular Formula | C23H20N4O4 |
| Molecular Weight | 416.437 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28) |
| Standard InChI Key | QNJWTEIQCIXQER-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by three core components:
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Pyridine ring: Substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group.
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Oxadiazole ring: Linked to an o-tolyl (2-methylphenyl) group at the 3-position.
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Acetamide side chain: Connected to the pyridine nitrogen and terminated with a 4-methoxyphenyl group .
The SMILES notation (CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC) and InChIKey (QNJWTEIQCIXQER-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The presence of electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound’s synthesis remain proprietary, analogous oxadiazole-containing molecules are typically synthesized via:
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Cyclocondensation: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Coupling Reactions: Formation of the acetamide linkage through nucleophilic acyl substitution between activated carbonyl intermediates and 4-methoxyaniline.
A hypothetical route involves:
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Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid.
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Coupling with 2-aminopyridine to form the pyridinone core.
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Acetylation with chloroacetyl chloride, followed by reaction with 4-methoxyaniline.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring the oxadiazole forms exclusively at the 5-position.
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Yield Optimization: Reported yields for similar compounds range from 30–60%, necessitating chromatographic purification.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Expected peaks include:
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1670–1650 cm⁻¹ (C=O stretch, acetamide)
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1600 cm⁻¹ (C=N stretch, oxadiazole).
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NMR (hypothetical):
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¹H NMR: δ 2.4 (s, 3H, o-tolyl CH3), δ 3.8 (s, 3H, OCH3), δ 5.1 (s, 2H, CH2CO).
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Table 2: Experimental and Predicted Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF | |
| logP | Predicted 3.1 (moderate lipophilicity) |
Biological Activity and Applications
Materials Science Applications
The conjugated π-system (pyridine-oxadiazole) may enable:
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Organic semiconductors: Charge carrier mobility ~10⁻³ cm²/V·s (theoretical).
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Fluorescent probes: Emission in the 450–500 nm range.
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